5-Amino-2-(tert-butyl)benzoic acid

Description

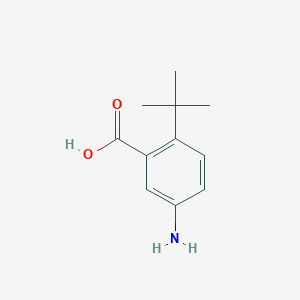

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-tert-butylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-5-4-7(12)6-8(9)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJBTWASVFUUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the formation of esters, amides, and salts, and participation in coordination chemistry.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgyoutube.com For a sterically hindered substrate like 5-Amino-2-(tert-butyl)benzoic acid, reaction times may be longer, but the use of excess alcohol helps to drive the equilibrium towards the product ester. nih.gov

Alternatively, to avoid the harsh acidic conditions that might affect the amino group, the carboxylic acid can be activated first. Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, is a highly effective method. Another mild approach involves using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) or Hydroxybenzotriazole (HOBt). researchgate.net

Amidation: The formation of amides from this compound proceeds through similar activation strategies. The use of coupling reagents is prevalent in amide bond formation, particularly in peptide synthesis. acs.orgorganic-chemistry.org Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can efficiently couple the carboxylic acid with primary or secondary amines. organic-chemistry.org Direct amidation can also be promoted by Lewis acids, such as borate (B1201080) esters, which activate the carboxylic acid towards nucleophilic attack by an amine. acs.org

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Substrate | Reagents & Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | p-Aminobenzoic Acid | Ethanol (B145695) (excess), conc. H₂SO₄, Reflux | Ethyl Ester |

| Acyl Chloride Formation | Benzoic Acid | SOCl₂ or (COCl)₂, Heat | Acyl Chloride |

| Amidation | Carboxylic Acid, Amine | HBTU, Hünig's base, DMF, rt | Amide |

| Borate-Mediated Amidation | Carboxylic Acid, Amine | B(OCH₂CF₃)₃, MeCN, 80-100 °C | Amide |

This table presents generalized conditions applicable to aminobenzoic acids.

As an amino acid, this compound can exist as a zwitterion, with the acidic proton transferred from the carboxylic group to the basic amino group. In the solid state and in solution, it can form salts with both acids and bases.

Reactions at the Amino Functionality

The primary aromatic amino group is a key site for derivatization, enabling the introduction of a wide variety of functional groups and facilitating further synthetic transformations.

Acylation: The amino group of this compound can be readily acylated to form amides. A common method is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). studylib.netorganic-chemistry.org For example, N-acetylation can be achieved using acetic anhydride. studylib.net This reaction is typically fast and high-yielding. The resulting N-acyl derivatives are important in medicinal chemistry and materials science.

Sulfonylation: Similarly, the amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. rsc.org Photoredox-catalyzed methods have also been developed for the direct sulfonylation of aniline (B41778) derivatives using sulfinate salts, offering a mild alternative. rsc.org Sulfonamides are a crucial class of compounds, notably found in many pharmaceutical agents.

Table 2: Acylation and Sulfonylation of Aromatic Amines

| Reaction | Substrate | Reagents & Conditions | Product Type |

|---|---|---|---|

| N-Acetylation | Aniline | Acetic Anhydride | Acetanilide |

| N-Benzoylation | Pyrrole | Benzoyl Chloride, [Bmim][PF₆] | N-Benzoylpyrrole |

| Sulfonylation | Aniline | p-Toluenesulfonyl chloride, Pyridine | N-Tosyl-aniline |

| Photosensitized Sulfonylation | Aniline derivative, Sulfinate salt | Ru(bpy)₃Cl₂, Visible Light, MeCN | Sulfonamide |

This table presents generalized conditions applicable to aromatic amines.

To perform selective reactions on the carboxylic acid moiety, the more nucleophilic amino group often needs to be temporarily protected. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its ease of removal. jk-sci.comorganic-chemistry.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (DMAP). jk-sci.comfishersci.co.uk The reaction is generally carried out in solvents like tetrahydrofuran (B95107) (THF), dioxane, or acetonitrile (B52724) at room temperature. fishersci.co.ukresearchgate.net The mechanism involves the nucleophilic attack of the amine on the Boc anhydride, followed by deprotonation of the resulting ammonium (B1175870) species by the base. masterorganicchemistry.com

Deprotection, or removal of the Boc group, is efficiently accomplished under acidic conditions. organic-chemistry.org A common method is treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an organic solvent such as methanol (B129727) or dioxane. jk-sci.comnih.gov The mechanism involves protonation of the carbamate's carbonyl oxygen, which leads to the cleavage of the tert-butyl group as a stable tert-butyl cation and the release of the free amine after decarboxylation of the intermediate carbamic acid. jk-sci.commasterorganicchemistry.com

Table 3: Boc-Protection and Deprotection of Amines

| Process | Reactant | Reagents & Conditions | Product |

|---|---|---|---|

| Protection | Primary/Secondary Amine | Boc₂O, TEA, THF, rt | N-Boc protected amine |

| Protection | Aromatic Amine | Boc₂O, DMAP, MeCN, rt | N-Boc protected aniline |

| Deprotection | N-Boc protected amine | Trifluoroacetic Acid (TFA), DCM, rt | Primary/Secondary Amine |

| Deprotection | N-Boc protected amine | HCl in Dioxane, rt | Amine Hydrochloride Salt |

| Mild Deprotection | N-Boc protected aromatic amine | Oxalyl chloride, Methanol, rt | Amine Hydrochloride Salt nih.gov |

The primary aromatic amino group can be converted into a diazonium salt (Ar-N₂⁺), a highly versatile intermediate in organic synthesis. This transformation, known as diazotization, is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. mnstate.eduorganic-chemistry.org

The resulting diazonium salt can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, where the diazonio group is replaced by a nucleophile. wikipedia.org These reactions are often catalyzed by copper(I) salts. wikipedia.orgbyjus.com For example, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or aryl bromide. Similarly, reaction with copper(I) cyanide (CuCN) produces the aryl nitrile (benzonitrile derivative). organic-chemistry.orgyoutube.com These transformations provide synthetic routes to substituted aromatics that are not easily accessible through other methods. byjus.com The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. wikipedia.org

Table 4: Typical Sandmeyer Reactions

| Starting Material | Reagents & Conditions | Product |

|---|---|---|

| Aryl Diazonium Salt | CuCl, HCl | Aryl Chloride |

| Aryl Diazonium Salt | CuBr, HBr | Aryl Bromide |

| Aryl Diazonium Salt | CuCN, KCN | Aryl Nitrile |

| Aryl Diazonium Salt | KI | Aryl Iodide |

| Aryl Diazonium Salt | H₂O, H₂SO₄, Heat | Phenol |

Aromatic Ring Functionalization and Substitution Patterns

The substitution pattern of this compound, with functional groups at positions 1, 2, and 5, dictates the regioselectivity of further reactions on the aromatic ring. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group, along with the sterically hindering tert-butyl group, influences the positions susceptible to electrophilic or nucleophilic attack. cymitquimica.com

Research into related benzoic acid derivatives demonstrates that the functional groups present on the aromatic ring significantly impact the yield and feasibility of substitution reactions. For instance, in the synthesis of 2,5-substituted 1,3,4-oxadiazoles, the presence and position of electron-donating or electron-withdrawing groups on the benzoic acid ring affect the reaction outcome. acs.org Steric hindrance from bulky substituents, such as a tert-butyl group, can also reduce product formation. acs.org

Development of Complex Molecular Scaffolds

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an ideal building block for the synthesis of more complex molecules. cymitquimica.com These functionalities allow for the sequential or simultaneous attachment of different molecular fragments, leading to the creation of diverse and intricate molecular scaffolds.

The amino acid-like structure of this compound makes it a valuable component in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov The rigid benzoic acid core can serve as a scaffold to orient appended pharmacophores in a specific spatial arrangement, a crucial aspect for biological activity.

The synthesis of peptidomimetics often involves amide bond formation, a reaction for which both functional groups of this compound are well-suited. rsc.org The amino group can be acylated, and the carboxylic acid can be coupled with other amines. The tert-butyl group can provide steric bulk, which may influence the conformational properties of the resulting peptidomimetic and its enzymatic stability. nih.gov

Bioconjugation, the linking of two biomolecules, can also utilize this compound. The amino or carboxylic acid group can be used to attach the molecule to peptides, proteins, or other biologically relevant molecules, creating novel bioconjugates with tailored properties. rsc.org

The reactive amino and carboxylic acid groups of this compound are key to the formation of various heterocyclic systems. Through condensation and cyclization reactions, this benzoic acid derivative can be incorporated into larger, polycyclic structures.

For example, the reaction of an amino-benzoic acid with other reagents can lead to the formation of benzoxazinones, a class of heterocyclic compounds. One synthetic route involves the reaction of 2-amino-5-methylbenzoic acid with n-hexadecyl chloroformate, which, through amino acylation and cyclization, forms a benzoxazinone (B8607429) derivative. google.com This highlights a potential pathway for the derivatization of this compound.

Furthermore, the synthesis of 2,5-substituted 1,3,4-oxadiazoles has been achieved using various benzoic acid derivatives. acs.org This transformation involves a cobalt-catalyzed three-component reaction, demonstrating a modern approach to constructing heterocyclic systems from benzoic acids. acs.orgacs.org The principles of this reaction could be applied to this compound to generate novel oxadiazole-containing molecules. The formation of such heterocyclic compounds often relies on the participation of the carboxylic acid group in cyclization reactions. acs.orgnih.govbeilstein-journals.orgresearchgate.net

Schiff bases, compounds containing a carbon-nitrogen double bond, are readily synthesized from primary amines and carbonyl compounds. mediresonline.orgnih.gov The amino group of this compound can react with various aldehydes and ketones to form a diverse range of Schiff base derivatives. nih.govresearchgate.net

The synthesis of Schiff bases is often a straightforward condensation reaction. mediresonline.orgamazonaws.com The resulting imine functionality can act as a versatile intermediate for further chemical transformations or can be a key structural feature for biological activity. The properties of the resulting Schiff base can be tuned by varying the structure of the aldehyde or ketone reactant.

Research has shown that Schiff bases derived from substituted amino-benzoic acids can be synthesized in high yields. amazonaws.com For instance, the reaction of ethyl 2-aminobenzoate (B8764639) with various aromatic aldehydes in the presence of a catalytic amount of methanesulfonic acid produces the corresponding Schiff bases efficiently. amazonaws.com This methodology could be adapted for the synthesis of Schiff bases from this compound.

Table of Synthesized Schiff Base Derivatives and Yields

Below is an example of a data table that could be generated from experimental results of synthesizing Schiff bases from an aminobenzoate, illustrating the types of derivatives and their yields under specific catalytic conditions.

| Entry | Aldehyde Reactant | Catalyst | Solvent | Yield (%) |

| 1 | 4-Bromobenzaldehyde | Methane sulfonic acid (5 mol%) | Ethanol | 96 |

| 2 | Benzaldehyde | Methane sulfonic acid (5 mol%) | Ethanol | 94 |

| 3 | 4-Chlorobenzaldehyde | Methane sulfonic acid (5 mol%) | Ethanol | 95 |

| 4 | 4-Nitrobenzaldehyde | Methane sulfonic acid (5 mol%) | Ethanol | 92 |

| Data adapted from a study on the synthesis of Schiff bases from ethyl 2-aminobenzoate. amazonaws.com |

Applications in Advanced Chemical Sciences

Ligand Design and Coordination Chemistry

The presence of both a carboxylic acid and an amino group allows 5-Amino-2-(tert-butyl)benzoic acid to act as a versatile ligand for metal ions. The specific nature of its coordination is influenced by the steric hindrance from the tert-butyl group and the electronic effects of the amino substituent.

Chelation Properties with Metal Ions

The carboxylate group of this compound can act as a primary binding site for metal ions, while the amino group can provide an additional coordination point, leading to the formation of stable chelate rings. The bulky tert-butyl group can influence the coordination geometry and the stability of the resulting metal complexes. While benzoic acid and its derivatives are known to form complexes with a variety of metal ions, detailed studies on the specific chelation properties and stability constants of this compound with different metal ions are not extensively documented in publicly available literature. The steric bulk of the tert-butyl group ortho to the carboxylic acid may impact the coordination sphere of the metal center, potentially leading to unique complex geometries compared to less hindered analogues.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, possessing both a carboxylate and an amino group, makes it a potential candidate for a linker in MOF synthesis. The carboxylate can coordinate to the metal centers, while the amino group can either be a secondary coordination site or be available for post-synthetic modification to introduce further functionality into the MOF. However, specific examples of MOFs synthesized using this compound as the primary organic linker are not prominently reported in the scientific literature. The steric hindrance of the tert-butyl group might pose challenges in the formation of highly ordered, porous frameworks.

Catalytic Applications of this compound Derivatives

The functional groups of this compound can be modified to create derivatives with potential applications in catalysis. The amino group, for instance, can be derivatized to form amides or Schiff bases, which can act as ligands for catalytic metal centers or as organocatalysts themselves.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While derivatives of aminobenzoic acids have been explored as organocatalysts, there is a lack of specific research detailing the use of this compound derivatives in this field. The combination of the chiral potential that could be introduced via the amino group and the influence of the bulky tert-butyl group could, in principle, lead to effective asymmetric organocatalysts, but this remains an area for future investigation.

Metal-Catalyzed Transformations

Derivatives of this compound can serve as ligands in metal-catalyzed reactions. The electronic properties of the ligand, influenced by the amino and tert-butyl groups, can tune the reactivity of the metal center. For example, the synthesis of benzamide-type ligands for various applications often involves the coupling of benzoic acid derivatives with amines. While this highlights a general synthetic route where this compound could be employed, specific studies detailing the performance of its derivatives as ligands in particular metal-catalyzed transformations are not widely available.

Integration into Advanced Materials

The incorporation of this compound into larger molecular structures or polymers can lead to the development of advanced materials with tailored properties. The aromatic core, along with the functional groups, can impart thermal stability, and specific optical or electronic properties to the resulting material. Despite this potential, there is a scarcity of published research focusing on the integration of this compound into advanced materials such as polymers or functional coatings.

Polymer Synthesis and Modification

While direct studies detailing the use of this compound in polymer synthesis are not prominent, the applications of its structural isomers and related compounds provide a strong indication of its potential. For instance, its isomer, 4-tert-butylbenzoic acid (PTBBA), is utilized as a modifier and additive in polymer production. penpet.comwikipedia.org PTBBA serves as a chain length regulator in the synthesis of polyesters and alkyd resins and is also employed as a nucleating agent for materials like polypropylene. penpet.com Its metal salts have found use as heat stabilizers for polyvinyl chloride (PVC). penpet.comvinatiorganics.com

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a suitable monomer for polycondensation reactions. These reactions could lead to the formation of specialty polyamides, polyesters, or poly(amide-ester)s. The presence of the bulky tert-butyl group would be expected to impart specific properties to the resulting polymer, such as:

Increased Solubility: The nonpolar tert-butyl group could enhance solubility in organic solvents.

Modified Thermal Properties: The bulky group might disrupt polymer chain packing, potentially lowering the melting point and glass transition temperature compared to polymers made from less substituted aminobenzoic acids.

Controlled Interchain Interactions: The steric hindrance from the tert-butyl group could influence the hydrogen bonding patterns between polymer chains, affecting the material's mechanical properties.

Table 1: Potential Roles of Benzoic Acid Derivatives in Polymer Science

| Compound/Class | Role in Polymer Science | Reference |

| 4-tert-Butylbenzoic acid (PTBBA) | Modifier for alkyd resins, polymerization regulator for polyesters, PVC heat stabilizer. | penpet.comwikipedia.orgvinatiorganics.com |

| Aminobenzoic Acids (general) | Monomers for polycondensation reactions to form polyamides. | Inferred |

| This compound | Potential monomer for specialty polymers with modified solubility and thermal properties. | Inferred |

Supramolecular Assembly and Nanomaterials

The field of supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions. Substituted benzoic acids are well-known building blocks in this area due to the ability of the carboxylic acid group to form robust and directional hydrogen bonds, most commonly leading to a dimeric structure. ucl.ac.uk The assembly process can be further guided by other functional groups on the benzene (B151609) ring. rsc.org

For this compound, the key features for supramolecular assembly are:

The carboxylic acid group , which can form strong hydrogen-bonded dimers.

The amino group , which can act as a hydrogen bond donor.

The aromatic ring , which can participate in π–π stacking interactions.

These multiple interaction sites make the molecule a promising candidate for designing self-assembling systems, including liquid crystals, gels, and metal-organic frameworks (MOFs). Research on ureido-benzoic acids has shown that combining functionalities can lead to motifs with very high association constants, capable of forming supramolecular polymers. rsc.org The interplay between the hydrogen-bonding amino and carboxyl groups, along with the steric influence of the tert-butyl group, could be exploited to control the dimensionality and stability of the resulting supramolecular architectures. rsc.orgnih.gov

Precursors for Bioactive Molecule Scaffolds

Anthranilic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. ekb.egnih.gov They serve as versatile starting materials for the synthesis of a vast number of pharmaceuticals and bioactive compounds, owing to the reactivity of the amino and carboxyl groups. ijpsjournal.com Derivatives of anthranilic acid have been developed into drugs with anti-inflammatory, antiviral, antimicrobial, and anticoagulant properties. ekb.egijpsjournal.com Therefore, this compound is a logical precursor for creating novel and structurally diverse molecules for biological screening.

Enzyme Interaction and Inhibition Mechanisms

The anthranilic acid framework is a core component of many molecules designed to interact with enzymes. nih.gov For example, derivatives have been developed as inhibitors of aldo-keto reductase enzymes and the hepatitis C virus NS5B polymerase. nih.gov The general strategy involves modifying the anthranilic acid core to achieve specific binding to an enzyme's active site. While specific enzyme inhibition studies on derivatives of this compound are not detailed in the literature, its structure makes it a valuable starting point for creating compound libraries to screen for new enzyme inhibitors.

Receptor Binding and Modulation Studies

Derivatives of anthranilic acid are central to the development of molecules that modulate biological receptors. nih.govnih.gov For instance, certain diamide (B1670390) derivatives of anthranilic acid are known to function as cholecystokinin (B1591339) receptor antagonists. nih.gov The development of pharmaceuticals for metabolic disorders and various other diseases often relies on the synthesis of molecules that can precisely bind to and modulate the function of specific biological receptors. nih.gov The synthesis of amides and other derivatives using the amino or carboxyl group of this compound would allow for the exploration of new chemical space in the search for potent and selective receptor modulators.

Investigations into Antimicrobial Properties of Derivatives

A significant area of research for anthranilic acid analogues is in the discovery of new antimicrobial agents. ekb.egnih.gov The literature contains numerous examples of anthranilic acid derivatives that exhibit interesting antibacterial, antifungal, and antiviral properties. nih.govnih.gov For instance, hybrid molecules incorporating the anthranilic acid scaffold have been synthesized and evaluated for their antimicrobial activity. nih.gov Given this precedent, derivatives of this compound are logical candidates for synthesis and subsequent screening to identify new compounds with potential therapeutic value in treating infectious diseases.

Advanced Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-Amino-2-(tert-butyl)benzoic acid, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are employed for a complete structural assignment.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The tert-butyl group is expected to show a prominent singlet peak in the upfield region due to its nine equivalent protons. The aromatic protons will appear as distinct signals in the downfield region, with their splitting patterns determined by their coupling with neighboring protons. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are also observable and their chemical shifts can be influenced by the solvent and concentration.

The ¹³C NMR spectrum reveals the different carbon environments. The spectrum would show signals for the quaternary carbons of the tert-butyl group and the aromatic ring, the CH carbons of the ring, and the carboxyl carbon, which typically appears far downfield. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.3 | ~30-35 |

| C (CH₃)₃ | N/A | ~35-40 |

| Aromatic C-H | ~6.5-7.5 | ~115-130 |

| Aromatic C-NH₂ | N/A | ~140-150 |

| Aromatic C-C(CH₃)₃ | N/A | ~145-155 |

| Aromatic C-COOH | N/A | ~120-130 |

| NH ₂ | Variable (broad) | N/A |

| COOH | Variable (broad) | N/A |

| C OOH | N/A | ~170-175 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable. youtube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. sdsu.edu For this molecule, it would help to confirm the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum. sdsu.eduresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Properties

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing further confirmation of its functional groups and conjugated system.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the molecule's functional groups. researchgate.net The carboxylic acid O-H stretch would appear as a very broad band around 2500-3300 cm⁻¹. The N-H stretches of the primary amine group would be visible as two sharp peaks around 3300-3500 cm⁻¹. rsc.org A strong absorption peak around 1700-1680 cm⁻¹ would be indicative of the C=O stretch of the carboxylic acid. rsc.org Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. Due to the presence of the substituted benzene (B151609) ring, which is a chromophore, this compound is expected to absorb UV light. The amino and carboxyl groups acting as auxochromes would influence the wavelength and intensity of the absorption maxima (λmax). The spectrum would likely show π → π* transitions characteristic of the aromatic system.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amine | N-H Stretch | 3300-3500 (two peaks) |

| C-H (tert-butyl) | C-H Stretch | 2960-2870 |

| Carboxylic Acid | C=O Stretch | 1700-1680 |

| Aromatic Ring | C=C Stretch | ~1600 and ~1475 |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and to obtain structural information from its fragmentation pattern. The molecular formula for this compound is C₁₁H₁₅NO₂, corresponding to a molecular weight of approximately 193.24 g/mol . chemsrc.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 193. A prominent fragmentation pathway would be the loss of a methyl group (CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z 178. Another expected fragmentation is the loss of the entire tert-butyl group ([M-57]⁺), leading to a peak at m/z 136. pearson.com The loss of the carboxyl group (COOH) would produce a fragment at m/z 148. docbrown.infomiamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

| 193 | [C₁₁H₁₅NO₂]⁺ (Molecular Ion) |

| 178 | [M - CH₃]⁺ |

| 136 | [M - C(CH₃)₃]⁺ |

| 148 | [M - COOH]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique can precisely determine the spatial arrangement of the tert-butyl, amino, and carboxylic acid groups on the benzene ring. pan.pl While crystallographic studies have been performed on related molecules like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene, specific crystal structure data for this compound is not widely available in published literature. nih.gov Such a study would reveal how the molecules pack in a crystal lattice and detail the hydrogen bonding interactions involving the amine and carboxylic acid groups.

Electrochemical Studies

Electrochemical studies, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. The aromatic amine group is susceptible to oxidation. The potential at which this oxidation occurs can be determined, providing information about the electron-donating ability of the system. The presence of the electron-donating amino group and the bulky tert-butyl group, along with the electron-withdrawing carboxylic acid group, would influence the redox potentials of the aromatic ring. While electrochemical properties have been investigated for compounds containing tert-butylphenyl moieties, specific experimental data for this compound is not readily found in the literature. researchgate.netumsystem.edu

Cyclic Voltammetry for Redox Behavior and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of electroactive species. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential, providing a voltammogram that reveals information about the oxidation and reduction processes.

For this compound, the primary electroactive center is the amino group. Aromatic amines are known to undergo oxidation at a glassy carbon or platinum electrode. researchgate.net The oxidation of the amino group is typically an irreversible process, involving the transfer of one electron to form a radical cation. This radical cation can then undergo further reactions, such as dimerization or polymerization, or it can be further oxidized at a more positive potential. researchgate.netustc.edu.cn

The presence of the electron-donating tert-butyl group on the aromatic ring is expected to lower the oxidation potential of the amino group compared to unsubstituted aminobenzoic acid. Conversely, the electron-withdrawing carboxylic acid group would make the oxidation slightly more difficult. The steric hindrance from the tert-butyl group ortho to the amino group may also influence the kinetics of the electron transfer and any subsequent chemical reactions of the radical cation.

The carboxylic acid group is generally not electroactive within the typical potential window used for studying the oxidation of amines. Its reduction would occur at a much more negative potential. acs.org

Expected Cyclic Voltammetry Data

The following table presents the expected cyclic voltammetry characteristics for this compound based on the behavior of analogous compounds. It is important to note that these are predictive values and would require experimental verification.

| Parameter | Expected Observation |

| Anodic Peak Potential (Epa) | An irreversible oxidation peak is expected in the range of +0.6 to +0.9 V (vs. a standard reference electrode like Ag/AgCl) in a non-aqueous solvent, corresponding to the oxidation of the amino group. |

| Cathodic Peak Potential (Epc) | Due to the expected irreversibility of the initial oxidation, a corresponding reduction peak on the reverse scan is unlikely. If a reduction peak is observed, it would likely correspond to the reduction of a product formed after the initial oxidation. |

| Peak Current (Ip) | The peak current would be dependent on the concentration of the analyte and the scan rate. A linear relationship between the peak current and the square root of the scan rate would suggest a diffusion-controlled process. |

| Effect of pH (in aqueous media) | The oxidation potential of the amino group is typically pH-dependent, shifting to less positive potentials in more basic media. researchgate.net |

Chronoamperometry and Chronocoulometry

Chronoamperometry and chronocoulometry are potential-step techniques that provide complementary information to cyclic voltammetry. wikipedia.orgpineresearch.com

Chronoamperometry involves stepping the potential of the working electrode from a value where no reaction occurs to a potential where the oxidation or reduction of the analyte is diffusion-limited. The resulting current is recorded as a function of time. The current decay follows the Cottrell equation for a diffusion-controlled process. pineresearch.comyoutube.com This technique can be used to determine the diffusion coefficient of the electroactive species and to study the kinetics of chemical reactions coupled to the electron transfer. rsc.org For this compound, chronoamperometry could be used to study the stability of the initially formed radical cation.

Chronocoulometry is a related technique where the cumulative charge is measured as a function of time following a potential step. als-japan.com It is particularly useful for measuring the amount of adsorbed electroactive species on the electrode surface and for determining the number of electrons transferred in the electrode reaction. als-japan.com By analyzing the charge-time plot (Anson plot), one can distinguish between the charge consumed by diffusing species and that consumed by adsorbed species.

Conceptual Chronoamperometry Data

This table illustrates the type of data that would be obtained from a chronoamperometric experiment on this compound. The values are conceptual and serve to demonstrate the principles of the technique.

| Time (s) | Current (μA) |

| 0.1 | 5.64 |

| 0.5 | 2.52 |

| 1.0 | 1.78 |

| 2.0 | 1.26 |

| 5.0 | 0.80 |

| 10.0 | 0.56 |

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and geometric structure of the molecule with high precision.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the optimized molecular geometry of chemical compounds. mdpi.com For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(2d,2p), are performed to determine the most stable three-dimensional arrangement of atoms. vjst.vnmdpi.com These calculations provide optimized geometrical parameters, such as bond lengths and angles. vjst.vn

Furthermore, DFT is crucial for analyzing the electronic properties that govern the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. youtube.com Other reactivity descriptors, such as chemical potential, softness, and Fukui functions, can also be calculated to understand how the molecule will interact with other chemical species. mdpi.comyoutube.com For substituted benzoic acids, DFT has been used to study the effect of different functional groups on their gas-phase acidity, correlating calculated values with experimental data. mdpi.com The charge redistribution caused by substituents, like the amino and tert-butyl groups, can be analyzed using Fukui functions for electrophilic and nucleophilic attacks. mdpi.com

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Reflects the chemical reactivity and stability of the molecule. youtube.com |

| Chemical Potential (μ) | Related to the escaping tendency of an electron from an equilibrium system. | Provides insight into the molecule's electronegativity. mdpi.com |

| Global Hardness (η) | Measures the resistance to change in its electron distribution. | A larger value indicates higher stability. |

| Global Softness (S) | The reciprocal of global hardness. | A larger value indicates higher reactivity. mdpi.com |

Ab initio methods, which are based on first principles of quantum mechanics without using experimental data for calibration, are instrumental in predicting spectroscopic parameters. For related molecules like 5-amino-2-chlorobenzoic acid and 5-amino-2-nitrobenzoic acid, methods such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) have been used alongside DFT to calculate vibrational frequencies. nih.govnih.gov

These calculations can predict the Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of the molecule. nih.govnih.gov The process involves optimizing the molecular geometry to a minimum energy state and then calculating the harmonic vibrational wavenumbers. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental spectra. nih.gov This comparison helps in the assignment of observed vibrational bands to specific normal modes of the molecule, such as the stretching and bending of C-H, N-H, and C=O bonds. nih.govnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior.

MD simulations can explore the conformational landscape of this compound, identifying stable conformers and the energy barriers between them. The simulation tracks the trajectory of each atom based on classical mechanics, allowing for the analysis of how the molecule flexes, rotates, and changes shape in different environments. This is particularly important for understanding the flexibility of the tert-butyl group and the amino and carboxylic acid functional groups, which can influence how the molecule interacts with biological targets.

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations are a powerful tool for investigating these solvent effects. researchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), researchers can observe how the solvent affects the molecule's conformation and dynamics. For instance, simulations can reveal the formation of hydrogen bonds between the amino or carboxyl groups and water molecules. Studies on amino acid-based deep eutectic solvents have utilized MD and DFT to understand the mechanisms of CO2 absorption, highlighting the importance of the solvent environment in molecular interactions. nih.gov Similarly, simulations have shown that tert-butyl alcohol can have a denaturing effect on proteins by accumulating near the peptide surface, an insight gained through MD. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used to predict the binding affinity and interaction patterns of small molecules with protein targets.

Several studies have performed molecular docking on benzoic acid derivatives to evaluate their potential as inhibitors of various proteins. mdpi.com For example, derivatives have been docked into the active site of the SARS-CoV-2 main protease to predict their binding affinity and interactions with key amino acid residues. mdpi.com In other research, 2,5-substituted benzoic acid derivatives were synthesized and their binding affinity for the anti-apoptotic proteins Mcl-1 and Bfl-1 was evaluated. nih.gov Docking studies predicted that the tert-butyl group could be buried deep within a hydrophobic pocket of the protein, forming contacts with residues like Valine, Alanine, Isoleucine, Phenylalanine, and Leucine. nih.gov These hydrophobic interactions are often crucial for high binding affinity. nih.gov The docking results can guide the synthesis of more potent compounds by suggesting modifications to improve interactions with the target protein. nih.govnih.gov

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|

| Mcl-1 | Val122, Ala67, Ile118, Phe121, Leu99 | Hydrophobic Interactions | nih.gov |

| Bfl-1 | Phe71, Ile92, Phe95 | Hydrophobic Interactions | nih.gov |

| SARS-CoV-2 Main Protease | Not specified for this compound | Hydrogen Bonding, Hydrophobic | mdpi.com |

Theoretical and Computational Chemistry Investigations of 5 Amino 2 Tert Butyl Benzoic Acid

Theoretical and Computational Chemistry Investigations

The prediction of how a small molecule, or 'ligand,' such as this compound, will interact with a biological target, typically a protein, is a cornerstone of computational drug design. This process, often referred to as molecular docking, involves placing the ligand into the binding site of a target protein and evaluating the feasibility and strength of the interaction.

While specific ligand-target interaction studies for this compound are not extensively documented in publicly available literature, the principles of such investigations can be illustrated by studies on structurally related compounds. For instance, research on 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1 provides a valuable framework. In these studies, computational models are used to predict how the benzoic acid scaffold and its substituents fit into the binding groove of the target protein.

Key interactions that are typically analyzed include:

Hydrogen Bonds: The amino and carboxylic acid groups on the benzoic acid ring are prime candidates for forming hydrogen bonds with amino acid residues in the protein's binding site.

Hydrophobic Interactions: The tert-butyl group, being bulky and nonpolar, is predicted to favor interactions with hydrophobic pockets within the target protein.

Aromatic Interactions: The benzene (B151609) ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For a hypothetical interaction of this compound, computational models would predict the most energetically favorable conformation, or 'pose,' of the molecule within a given protein's active site. The quality of this prediction is scored based on the sum of all favorable and unfavorable interactions.

Following the prediction of the binding pose, the next critical step is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its target. A higher binding affinity suggests a more stable complex and, often, a more potent biological effect.

Computational methods to estimate binding affinity range from relatively fast but less accurate scoring functions used in molecular docking to more rigorous and computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP).

Due to a lack of specific published data for this compound, we can refer to general principles. The binding affinity would be influenced by:

Enthalpic Contributions: The energy released from the formation of favorable interactions (hydrogen bonds, hydrophobic contacts, etc.).

Entropic Contributions: The change in the system's disorder upon binding, which includes the loss of conformational freedom of the ligand and protein side chains.

The tert-butyl group in the 2-position is expected to play a significant role in binding affinity. Its large size can lead to strong hydrophobic interactions but may also introduce steric clashes if the binding pocket is not sufficiently large, which would decrease affinity. The amino group at the 5-position can contribute to affinity through hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning-based approaches that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are built on the principle that the structure of a molecule dictates its properties and activities.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For substituted benzoic acids, the Hammett substituent constant (σ) is a classic electronic descriptor that accounts for the electron-donating or electron-withdrawing nature of the substituents. youtube.com

Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These measure the lipophilicity of the molecule, most commonly represented by the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.

A QSAR study on benzoylaminobenzoic acid derivatives, for example, revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov For this compound, the tert-butyl group would significantly influence steric and hydrophobic descriptors, while the amino group would primarily affect electronic and hydrogen-bonding descriptors.

The general process for building a QSAR/QSPR model for a class of compounds including this compound would involve:

Data Collection: Assembling a dataset of structurally related compounds with experimentally measured activities or properties.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to develop a mathematical equation that relates the descriptors to the activity/property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such models can then be used to predict the activity or properties of new, untested compounds like this compound.

Table of Predicted Physicochemical Properties for a Related Compound

The following table presents computed properties for a structurally similar compound, 2-Amino-5-tert-butyl-benzoic acid, which can provide an approximation of the physicochemical characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | chemsrc.com |

| Molecular Weight | 193.24 g/mol | chemsrc.com |

| PSA (Polar Surface Area) | 63.32 Ų | chemsrc.com |

| Exact Mass | 193.11 | chemsrc.com |

| Flash Point | 155 °C | chemsrc.com |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Pathways

While the synthesis of aminobenzoic acid derivatives is well-established, the specific substitution pattern of 5-Amino-2-(tert-butyl)benzoic acid presents unique challenges and opportunities for the development of novel synthetic strategies. Future research is expected to move beyond traditional multi-step procedures towards more efficient and sustainable methods.

Furthermore, the development of biocatalytic methods using engineered enzymes, such as ammonia (B1221849) lyases or aminotransferases, could offer a green and highly selective route to this compound and its derivatives. The use of enzymes could provide exceptional control over regioselectivity and stereoselectivity, which is particularly relevant for the synthesis of chiral derivatives.

Another area of focus will likely be the use of flow chemistry for the synthesis of this compound. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes. Research in this area could focus on developing integrated flow systems that combine synthesis and purification steps.

A comparative look at synthetic approaches for related aminobenzoic acids reveals a trend towards catalytic and one-pot procedures. For instance, a cobalt-catalyzed three-component reaction has been developed for the synthesis of 2,5-substituted 1,3,4-oxadiazoles from carboxylic acids, demonstrating the potential for metal-catalyzed reactions to construct complex molecules from simple precursors. acs.org Similarly, versatile synthetic routes to novel 4-(branched alkyl)benzoic acids have been described, starting from readily available aldehydes or ketones. sigmaaldrich.com These examples underscore the potential for developing more sophisticated and efficient syntheses for this compound.

Table 1: Potential Novel Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation/Functionalization | Reduced step count, high atom economy | Development of selective catalysts, understanding directing group effects. |

| Biocatalysis | High selectivity, green chemistry | Enzyme screening and engineering, optimization of reaction conditions. |

| Flow Chemistry | Improved yield and safety, scalability | Reactor design, integration of synthesis and purification. |

| Advanced Catalytic Systems | Mild reaction conditions, functional group tolerance | Exploration of novel metal and organocatalysts. |

Exploration of Untapped Reactivity Profiles

The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid, coupled with the steric hindrance from the tert-butyl group, endows this compound with a unique reactivity profile that is yet to be fully explored.

Future research will likely focus on the selective functionalization of the aromatic ring. The positions ortho and para to the amino group are activated towards electrophilic aromatic substitution , and it would be of interest to investigate reactions such as halogenation, nitration, and sulfonation to produce a variety of new derivatives. The steric bulk of the tert-butyl group is expected to play a significant role in directing these substitutions.

The amino group itself is a key site for derivatization. Future studies could explore its use in diazotization reactions to generate diazonium salts. google.com These versatile intermediates can be converted into a wide range of functional groups, including hydroxyl, cyano, and aryl groups, opening up a vast chemical space for new derivatives. The stability and reactivity of the diazonium salt derived from this compound will be a key area of investigation.

Furthermore, the carboxylic acid group can be activated to form amides, esters, and acid chlorides. The synthesis of a diverse library of such derivatives and the study of their properties and reactivities will be a significant research direction. The steric hindrance from the ortho-tert-butyl group may influence the reactivity of the carboxylic acid, potentially requiring the development of specialized coupling agents or reaction conditions.

The kinetics of reactions involving this compound, such as its oxidation, could also be a fruitful area of research, drawing parallels from studies on other aminobenzoic acids like p-aminobenzoic acid. vinatiorganics.com

Advancements in Materials Science Applications

The rigid aromatic core and the presence of functional groups capable of hydrogen bonding and polymerization make this compound a promising building block for advanced materials.

A key area of future research will be its incorporation into high-performance polymers . Aromatic polyamides (aramids) derived from aminobenzoic acids are known for their exceptional thermal stability and mechanical strength. penpet.com The introduction of the bulky tert-butyl group could disrupt polymer chain packing, potentially leading to materials with increased solubility, lower melting points, and tailored optical properties, while maintaining high thermal stability. The synthesis and characterization of polyesters and polyamides derived from this compound will be a major focus. The related compound, para-tert-butylbenzoic acid (PTBBA), is already used as a modifier for alkyd resins and as a nucleating agent for polypropylene, suggesting similar applications for its amino-substituted counterpart. biosynth.com

Another promising application is in the development of functional materials . The amino and carboxylic acid groups can be used to functionalize surfaces, such as graphene oxide, to create novel composite materials with applications in electronics and catalysis. researchgate.net The unique electronic properties of this compound could also be harnessed in the design of organic light-emitting diodes (OLEDs) or as a component in photosensitive materials.

Furthermore, the ability of the carboxylic acid to form salts with metals could be exploited to create metal-organic frameworks (MOFs) . The specific geometry and electronic nature of this compound could lead to MOFs with novel topologies and properties, with potential applications in gas storage, separation, and catalysis.

Table 2: Potential Materials Science Applications of this compound

| Application Area | Potential Role of this compound | Key Research Focus |

| High-Performance Polymers | Monomer for aramids, polyesters with modified properties. | Polymer synthesis and characterization, structure-property relationships. |

| Functional Materials | Surface functionalization of nanomaterials, component in OLEDs. | Development of composite materials, investigation of photophysical properties. |

| Metal-Organic Frameworks | Organic linker for novel MOF structures. | Synthesis of new MOFs, characterization of porosity and catalytic activity. |

| UV Stabilizers | Potential for UV absorption and stabilization of other materials. | Photostability studies, incorporation into polymer matrices. |

Elucidation of Molecular Mechanisms in Biological Systems

While the biological activity of this compound itself has not been extensively studied, its structural similarity to other biologically active aminobenzoic acids suggests that it could have interesting pharmacological properties.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Of particular interest is its potential as an enzyme inhibitor . For example, derivatives of p-aminobenzoic acid have been investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease. bldpharm.com The specific substitution pattern of this compound could lead to novel interactions with enzyme active sites.

Another area of exploration is its potential as an antimicrobial agent . Many aminobenzoic acid derivatives have shown antibacterial and antifungal activity. The lipophilic tert-butyl group in this compound might enhance its ability to penetrate microbial cell membranes.

Understanding the mechanism of action at a molecular level will be crucial. Cryo-electron microscopy studies on how aminobenzoic acid derivatives interact with the ribosome have provided valuable insights into their inhibitory effects on protein synthesis. penpet.com Similar studies on this compound could reveal how its specific structure influences its binding to biological macromolecules. The steric bulk of the tert-butyl group could lead to unique binding modes and potencies.

Integration with Advanced Analytical and Computational Techniques

To accelerate the discovery and development of applications for this compound, it is essential to integrate advanced analytical and computational techniques into the research workflow.

Computational modeling will play a pivotal role in predicting the properties and reactivity of this molecule and its derivatives. Density Functional Theory (DFT) calculations can be used to predict its geometric and electronic structure, as well as its spectroscopic properties. This can aid in the interpretation of experimental data and guide the design of new molecules with desired characteristics. Molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound derivatives to biological targets, helping to prioritize compounds for synthesis and biological testing. bldpharm.com

Advanced analytical techniques will be crucial for the characterization of this compound and its derivatives. Techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction will be essential for unambiguous structure elucidation. Mass spectrometry, particularly with advanced ionization techniques, will be important for identifying reaction intermediates and byproducts in synthetic studies.

The combination of computational screening and high-throughput experimental techniques will enable the rapid exploration of the chemical space around this compound, leading to the faster identification of new materials and biologically active compounds.

Table 3: Key Analytical and Computational Techniques for Future Research

| Technique | Application | Expected Insights |

| Density Functional Theory (DFT) | Prediction of molecular properties. | Electronic structure, spectroscopic signatures, reactivity indices. |

| Molecular Docking/Dynamics | Simulation of ligand-protein interactions. | Binding modes, affinity predictions, mechanism of action. |

| 2D NMR Spectroscopy | Detailed structural analysis. | Unambiguous assignment of proton and carbon signals. |

| Single-Crystal X-ray Diffraction | Determination of solid-state structure. | Precise bond lengths and angles, intermolecular interactions. |

| High-Throughput Screening | Rapid evaluation of biological activity. | Identification of lead compounds for drug discovery. |

Q & A

Q. How to address discrepancies in biological activity data across studies using this compound?

- Methodological Answer : Standardize assay conditions:

- Cell lines : Use authenticated lines (e.g., HEK293 vs. HeLa).

- Compound handling : Preclude freeze-thaw cycles; confirm stability via LC-MS before assays.

- Dose-response curves : Include tert-butyl-free analogs as controls to isolate steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.